molecular formula C10H11NO2 B2780257 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate CAS No. 90685-59-9

6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate

Cat. No.: B2780257
CAS No.: 90685-59-9
M. Wt: 177.203
InChI Key: OBVUPALDLPJGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate typically involves multicomponent condensation reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with alkylating agents . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and are carried out under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as a fluorescent probe and an inhibitor of protein kinase FGFR1 sets it apart from other similar compounds .

Biological Activity

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NC_{11}H_{13}N with a molecular weight of approximately 175.23 g/mol. Its structure features a cyclopenta[b]pyridine ring system, which is known for diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases, including FGFR1 (Fibroblast Growth Factor Receptor 1), which plays a crucial role in cell proliferation and survival pathways. The compound's acetylated structure enhances its solubility and stability, potentially increasing its efficacy as a therapeutic agent.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies using the MTT assay demonstrated cytotoxic effects against several human cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast)6.31
A549 (Lung)7.95
HCT-116 (Colon)Moderate

These findings indicate that the compound exhibits promising cytotoxicity against breast and lung cancer cells while showing moderate activity against colon cancer cells .

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for:

  • Hypoglycemic Effects : Potential use in managing diabetes by modulating glucose levels.
  • Calcium Channel Antagonism : Investigated for cardiovascular applications by affecting calcium ion flow in cardiac tissues.

Comparative Analysis with Similar Compounds

The biological profile of this compound can be contrasted with related compounds such as cyclopenta[b]pyridine derivatives. These compounds often share similar pharmacological activities but vary in potency and specificity due to structural differences.

CompoundBiological ActivityNotes
4-Chloro-6,7-dihydro...acetateAnticancer, Anti-inflammatoryEnhanced activity due to chloro substitution .
6,7-Dihydro-5H-cyclopenta...oneCytotoxicity against cancer cell linesLower potency compared to acetate derivative .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells : Demonstrated significant reduction in cell viability at concentrations as low as 6.31 μM.
  • A549 Cell Line : Showed promising results with an IC50 value of 7.95 μM, indicating its potential as a therapeutic agent for lung cancer treatment.

These studies support the compound's role as a candidate for further development in anticancer therapies .

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7(12)13-9-5-4-8-3-2-6-11-10(8)9/h2-3,6,9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVUPALDLPJGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90685-59-9
Record name 5H,6H,7H-cyclopenta[b]pyridin-7-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide and acetic anhydride was stirred for 30 minutes at 100° C. Concentrated and added DCM (30 mL). The organic layer was washed with Sat. NaHCO3. The organic layer was dried over sodium sulfate and filtered. The organic layer was concentrated in vacuo and purification of the crude material via Isco (3-5% Methanol/DCM) gave rise to the desired 6,7-dihydro-5H-cyclopenta[b]pyridine-7-yl acetate (900 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.